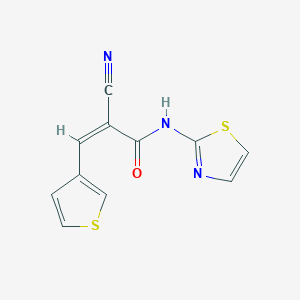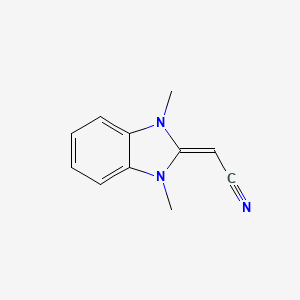
(E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide, also known as BRP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cyclopentylpropenamide derivatives and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. Moreover, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been shown to enhance the activity of acetylcholine receptors, which are involved in cognitive function.
Biochemical and Physiological Effects
(E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been shown to exhibit various biochemical and physiological effects, depending on the disease and the target organ. In cancer, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been found to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. Moreover, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth. In inflammation, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been shown to enhance cognitive function and memory impairment, possibly by increasing the activity of acetylcholine receptors.
Advantages and Limitations for Lab Experiments
(E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible experiments. Moreover, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has a well-defined structure, which facilitates its characterization and identification. However, one of the limitations of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide is its low solubility in water, which can limit its use in some experiments. Moreover, the synthesis of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide is relatively complex and requires several steps, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide. One of the directions is to further investigate its mechanism of action, particularly in cancer and neurological disorders. Moreover, the development of more efficient and cost-effective synthesis methods for (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide could facilitate its use in various experiments. Furthermore, the evaluation of the pharmacokinetic and pharmacodynamic properties of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide could provide valuable information for its potential therapeutic applications. Finally, the identification of new derivatives of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide with improved biological activities could lead to the development of novel drugs for the treatment of various diseases.
Conclusion
In conclusion, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide involves several steps, and the compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. Although there are some limitations for its use in lab experiments, the study of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has several future directions, including the investigation of its mechanism of action, the development of more efficient synthesis methods, and the identification of new derivatives with improved biological activities.
Synthesis Methods
The synthesis of (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide involves the reaction of 2-bromo-4-methylbenzaldehyde with cyclopentylamine, followed by the reaction with propargyl bromide in the presence of a base. The final product is obtained by the reduction of the alkyne with lithium aluminum hydride. The overall yield of the synthesis is approximately 30%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
(E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, (E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide has been shown to improve cognitive function and memory impairment.
properties
IUPAC Name |
(E)-3-(2-bromo-4-methylphenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-11-6-7-12(14(16)10-11)8-9-15(18)17-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVFRWUCADQKD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)
![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)